Product packaging for Ethyl 2-(methylthio)oxazole-4-carboxylate(Cat. No.:CAS No. 1352442-88-6)

Ethyl 2-(methylthio)oxazole-4-carboxylate

Cat. No.: B1445957
CAS No.: 1352442-88-6
M. Wt: 187.22 g/mol
InChI Key: MIAOPCKKDPZCTH-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)oxazole-4-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of 4,5-disubstituted oxazole derivatives, which are widely recognized as privileged building blocks for the synthesis of numerous natural products and bioactive molecules . The oxazole core is characterized by its nitrogen and oxygen components, which contribute to significant pharmacological and biological properties, making it a highly desirable target for researchers . The methylthio and ester functional groups on the oxazole ring provide versatile handles for further chemical modification and diversification, enabling the creation of more complex molecular architectures for various research applications. As a research chemical, this product is intended for use in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use. Researchers should refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3S B1445957 Ethyl 2-(methylthio)oxazole-4-carboxylate CAS No. 1352442-88-6

Properties

IUPAC Name

ethyl 2-methylsulfanyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-10-6(9)5-4-11-7(8-5)12-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAOPCKKDPZCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(methylthio)oxazole-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(methylthio)oxazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Yield (%) Melting Point (°C) References
This compound 2-SMe, 4-COOEt Electrophilic oxazole core; methylthio enhances reactivity. - Not reported -
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate 2-PhNO₂, 4-COOEt Strong electron-withdrawing nitro group; high similarity (0.98) . - Not reported
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate 2-PhOMe, 4-COOEt Electron-donating methoxy group; synthesized via bromopyruvate coupling (50% yield) . 50 100–102
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate 5-Br, 2-PhOMe, 4-COOEt Bromination at C5 increases molecular weight; purified via column chromatography (85% yield). 85 126–128
Ethyl 2-(o-tolyl)oxazole-4-carboxylate 2-Ph(o-tolyl), 4-COOEt Steric hindrance from ortho-methyl group; high purity (95%+) . - Not reported
Ethyl 2-aminooxazole-4-carboxylate derivatives 2-NH₂, 4-COOEt Amino group enables nucleophilic coupling; used in nicotinic acid derivatives . - Not reported
Ethyl 2-(3,4-dichlorophenyl)oxazole-4-carboxylate 2-PhCl₂, 4-COOEt Electron-withdrawing Cl groups; synthesized via THF-mediated coupling . - Not reported

Biological Activity

Ethyl 2-(methylthio)oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉NO₃S, which includes an oxazole ring, a carboxylate group, and a methylthio substituent. The presence of these functional groups contributes to its biological activity by influencing solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, a study evaluating various oxazole derivatives found that this compound exhibited significant inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. A notable study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases; however, clinical studies are necessary to confirm efficacy in vivo.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be significantly lower than those for non-cancerous cells, indicating selective toxicity towards malignant cells.

Case Studies and Experimental Data

  • Antimicrobial Study : In a recent study, this compound was tested against a panel of pathogens. The results showed:
    • MIC values : Ranged from 16 to 64 µg/mL across different bacterial strains.
    • Mechanism : Suggested involvement in cell wall synthesis inhibition.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa16
  • Anti-inflammatory Effects : In vitro experiments demonstrated that the compound reduced TNF-alpha levels by approximately 50% at concentrations above 10 µM.
  • Cytotoxicity Assays : The following table summarizes the cytotoxic effects observed in various cancer cell lines:
    Cell LineIC50 (µM)
    MCF-712
    HCT-11615
    Non-cancerous (HEK293)>100

Synthesis Methods

This compound can be synthesized through several methods:

  • Condensation Reactions : Utilizing α-bromoketones and methylthiophenols under basic conditions.
  • Cyclization Techniques : Employing oxazoles as intermediates in the presence of suitable catalysts.

These synthetic strategies allow for the efficient production of this compound with varying yields depending on the specific method used.

Preparation Methods

Van Leusen Oxazole Synthesis

One of the most reliable methods for preparing substituted oxazoles is the Van Leusen reaction, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions. For this compound, the synthetic route typically proceeds as follows:

  • Starting materials : An aldehyde bearing the methylthio substituent and ethyl isocyanoacetate or a related isocyanide derivative.
  • Reaction conditions : The aldehyde is reacted with TosMIC in the presence of a base such as potassium phosphate or triethylamine in an alcoholic solvent (e.g., isopropyl alcohol).
  • Mechanism : The reaction proceeds via nucleophilic addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group to form the oxazole ring.
  • Outcome : This method efficiently introduces the methylthio group at the 2-position and the ester group at the 4-position of the oxazole ring.

This approach is favored for its mild conditions, good yields, and versatility in accommodating various substituents.

Cycloaddition Strategy

An alternative preparation involves a cycloaddition route starting from tosylmethyl amide intermediates. This multi-step synthesis includes:

  • Preparation of tosylmethyl amide intermediates from suitable precursors.
  • Dehydration in the presence of electron-deficient aldehydes to form oxazolines.
  • Subsequent base treatment and deprotection to yield the final oxazole derivative.

This method is particularly useful for electron-deficient substrates where direct cyclization is challenging.

Bredereck Reaction

The Bredereck reaction synthesizes oxazoles by reacting α-haloketones with amides. For this compound, this could involve:

  • Synthesis of α-haloketone intermediates bearing the methylthio substituent.
  • Reaction with ethyl amide derivatives under controlled conditions.
  • Cyclization to form the oxazole ring with the ester group at position 4.

This method is noted for being clean, economical, and efficient for 2,4-disubstituted oxazoles.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the synthesis of oxazole derivatives. The process typically involves:

  • Mixing substituted aldehydes with TosMIC and a base in a suitable solvent.
  • Microwave irradiation at controlled power and temperature (e.g., 350 W, 65°C) for a short duration (around 8 minutes).
  • Rapid formation of 4,5-disubstituted oxazoles with high yields.

This green chemistry approach reduces reaction time and energy consumption while maintaining product purity.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations Typical Yield (%)
Van Leusen Oxazole Synthesis TosMIC + methylthio-substituted aldehyde Base (K3PO4 or Et3N), alcoholic solvent, room temp Mild conditions, versatile, good yields Requires preparation of specific aldehydes 70-85
Cycloaddition Strategy Tosylmethyl amide + electron-deficient aldehydes Multi-step, dehydration, base treatment Suitable for electron-deficient substrates Multi-step, longer reaction time 60-75
Bredereck Reaction α-Haloketones + amides Heating with acetic anhydride and sodium acetate Clean, economical, efficient for 2,4-disubstituted oxazoles Requires haloketone synthesis 65-80
Microwave-Assisted Synthesis TosMIC + substituted aldehydes Microwave irradiation, 65°C, 8 min Rapid, energy-efficient, high yields Requires microwave setup 80-90

Detailed Research Findings and Notes

  • Substrate Preparation : Methylthio-substituted aldehydes or haloketones are often prepared via bromination or chlorination of methylthio-substituted precursors, followed by further functional group transformations.

  • Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

  • Functional Group Compatibility : The Van Leusen synthesis and microwave-assisted methods show good tolerance to various functional groups, including electron-donating methylthio substituents, without degradation.

  • Scale-Up Potential : Industrial synthesis may favor the Van Leusen or Bredereck methods due to their scalability and reproducibility, while microwave-assisted synthesis is more suitable for laboratory-scale or rapid synthesis.

Q & A

Basic: What are standard synthetic routes for Ethyl 2-(methylthio)oxazole-4-carboxylate?

A common method involves cyclocondensation of thiourea derivatives with α-haloketones or bromopyruvate esters. For example, reacting ethyl bromopyruvate with a methylthio-substituted precursor (e.g., a thioamide) under reflux in solvents like toluene/dioxane (1:1) at 80–100°C for 24–72 hours. Purification typically employs silica gel chromatography with petroleum ether/ethyl acetate gradients (e.g., 97:3 to 90:10) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables include solvent choice, catalyst loading, and reaction time. For instance:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but increase side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) can accelerate oxazole ring formation.
  • Temperature control : Lower temperatures (e.g., 50°C) reduce decomposition, while higher temperatures (reflux) improve reaction rates.
    Design a fractional factorial experiment to test these variables, using HPLC or LC-MS to monitor intermediates .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., oxazole C=O at ~160–165 ppm, methylthio S–CH₃ at ~2.5 ppm).
  • FTIR : Confirm ester C=O (~1720 cm⁻¹) and oxazole C=N (~1650 cm⁻¹).
  • Mass spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₇H₉NO₃S, 187.04 g/mol) .

Advanced: How to resolve discrepancies in NMR data for derivatives?

Contradictions in splitting patterns or shifts may arise from tautomerism or solvent effects. Use:

  • Variable-temperature NMR to assess dynamic equilibria.
  • COSY/HSQC to assign coupling networks.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Basic: What are typical biological targets for oxazole carboxylates?

Oxazole derivatives often interact with enzymes (e.g., kinases, topoisomerases) or DNA via π-π stacking or hydrogen bonding. This compound’s thioether group may enhance binding to cysteine-rich proteins .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace methylthio (-SMe) with sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) to probe electronic effects.
  • Bioisosteric replacement : Swap oxazole with thiazole or imidazole to assess heterocycle specificity.
  • Assays : Use enzyme inhibition (e.g., kinase panels) or cellular viability (MTT assay) to quantify activity changes .

Basic: What solvents are suitable for solubility testing?

Test in DMSO (for stock solutions), followed by aqueous buffers (PBS, pH 7.4) with co-solvents (≤10% EtOH or PEG-400). Use UV-Vis spectroscopy to determine saturation solubility .

Advanced: How to address poor aqueous solubility in biological assays?

  • Prodrug design : Convert the ethyl ester to a water-soluble phosphate or glycoside.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.
  • Co-crystallization : Screen with cyclodextrins or succinic acid to form stable co-crystals .

Basic: How stable is this compound under storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced: What computational tools predict reactivity or metabolic pathways?

  • Reactivity : Use Gaussian or ORCA for frontier molecular orbital (FMO) analysis (HOMO/LUMO energies).
  • Metabolism : Employ Schrödinger’s MetaSite or GLUE to simulate cytochrome P450-mediated oxidation of the thioether .

Notes

  • Advanced questions emphasize experimental design and mechanistic analysis.
  • Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, computational modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(methylthio)oxazole-4-carboxylate
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